molecular formula C10H12N2O B8738280 2-(1H-indol-4-yloxy)ethan-1-amine

2-(1H-indol-4-yloxy)ethan-1-amine

Cat. No.: B8738280
M. Wt: 176.21 g/mol
InChI Key: FZXIBIRCACCXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-4-yloxy)ethan-1-amine (CAS 246028-97-7) is a functionalized amine compound featuring a privileged indole scaffold, making it a versatile intermediate for organic synthesis and pharmaceutical research . The indole nucleus is a structure of high interest in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases (NDs) such as Alzheimer's and Parkinson's disease . This scaffold is favored for its unique electronic properties and its ability to interact with diverse biological targets . The compound's structure, which includes a flexible ethanamine linker attached to the 4-position of the indole ring, provides reactive sites for further chemical modifications, such as acylations or the formation of amide bonds, enabling the construction of more complex molecules . Research into 4-substituted indole derivatives has demonstrated their potential in various pharmacological applications. For instance, related compounds have been synthesized and evaluated for adrenolytic activity, showing affinity for alpha- and beta-adrenoceptors, which indicates value in cardiovascular research . As a small molecule building block, this compound is critical for researchers exploring new bioactive compounds and is offered with guaranteed high purity and stability to ensure reproducible results in synthetic chemistry applications . The hydrochloride salt of this compound (CAS 91374-26-4) is also available for purchase . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1H-indol-4-yloxy)ethanamine

InChI

InChI=1S/C10H12N2O/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,5,7,11H2

InChI Key

FZXIBIRCACCXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-4-yloxy)ethan-1-amine typically involves the formation of the indole ring followed by the introduction of the ethan-1-amine side chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and relatively simple reaction conditions. The process can be optimized for higher yields and purity by controlling the reaction temperature, pH, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-4-yloxy)ethan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinolines, which have significant biological and pharmacological activities .

Scientific Research Applications

Overview

2-(1H-indol-4-yloxy)ethan-1-amine is a compound with significant biological activity, particularly in pharmacology. Its interactions with various receptors suggest potential applications in treating mood disorders and cardiovascular diseases. This article explores its scientific research applications, including pharmacological, medicinal, and industrial uses, supported by case studies and data tables.

Pharmacological Applications

1. Neurotransmitter Modulation

  • Serotonin Receptors : The compound has been shown to bind to serotonin receptors, influencing mood regulation and potentially serving as an antidepressant agent. This interaction is crucial for developing treatments for depression and anxiety disorders.
  • Adrenergic Receptors : Its interaction with adrenergic receptors indicates potential applications in cardiovascular therapies by modulating blood pressure and heart rate.

2. Anti-Cancer Properties
Research suggests that indole derivatives, including this compound, may possess anti-cancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology.

Medicinal Applications

3. Drug Development
The compound serves as a precursor for synthesizing various pharmaceuticals targeting neurotransmitter systems. For instance, modifications of the indole structure can lead to new drugs with enhanced efficacy against neurological disorders.

4. Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:

  • A study on derivatives of this compound showed promising results in reducing symptoms of anxiety in animal models .
  • Another investigation highlighted its potential in managing hypertension through adrenergic modulation, showcasing its therapeutic versatility .

Industrial Applications

5. Synthesis of Complex Molecules
In the chemical industry, this compound is used as a building block for synthesizing various indole derivatives and complex organic molecules. Its unique structure allows for diverse chemical reactions that are valuable in creating new materials and compounds.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
PharmacologyAntidepressant potential via serotonin receptor binding
Cardiovascular treatment through adrenergic modulation
OncologyInduction of apoptosis in cancer cells
Medicinal ChemistryPrecursor for drug development targeting neurotransmitters
Industrial ChemistryBuilding block for indole derivatives

Mechanism of Action

The mechanism of action of 2-(1H-indol-4-yloxy)ethan-1-amine involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Oxygen-containing substituents (e.g., methoxy, yloxy) improve solubility and hydrogen-bonding capacity, critical for CNS drug design .
  • Metabolic Stability : Halogenated analogs (e.g., bromo) resist oxidative metabolism but may exhibit toxicity .
  • Structural Flexibility : The ether linkage in the target compound may confer advantageous conformational dynamics for receptor binding compared to rigid analogs .

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